molecular formula C7H9N3O2 B6153330 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2385010-28-4

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B6153330
CAS No.: 2385010-28-4
M. Wt: 167.2
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Description

4-azidobicyclo[310]hexane-1-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of suitable precursors under specific conditions to form the bicyclic core, followed by the introduction of the azido group and carboxylic acid functionality. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the azido group to an amine group.

    Substitution: The azido group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Various nucleophiles can be used to substitute the azido group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in the development of bioactive molecules.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-azidobicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is particularly useful in the development of bioconjugates and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in the functional groups attached.

    Bicyclo[3.1.0]hexane derivatives: These compounds have the same core structure but lack the azido group.

Uniqueness

4-azidobicyclo[3.1.0]hexane-1-carboxylic acid is unique due to the presence of both the azido group and the carboxylic acid functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Properties

CAS No.

2385010-28-4

Molecular Formula

C7H9N3O2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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